molecular formula C6H10O B2718087 2,5-Dihydro-2,2-dimethylfuran CAS No. 36043-04-6

2,5-Dihydro-2,2-dimethylfuran

Cat. No.: B2718087
CAS No.: 36043-04-6
M. Wt: 98.145
InChI Key: VTJBOLLYKNPLGP-UHFFFAOYSA-N
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Description

2,5-Dihydro-2,2-dimethylfuran: is a heterocyclic organic compound with the molecular formula C₆H₁₀O It is a derivative of furan, characterized by the presence of two methyl groups at the 2 and 2 positions and a dihydro structure, indicating partial hydrogenation of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Catalytic Hydrogenation: One common method for synthesizing 2,5-Dihydro-2,2-dimethylfuran involves the catalytic hydrogenation of 2,5-dimethylfuran. This reaction typically employs a metal catalyst such as palladium or nickel under hydrogen gas at elevated temperatures and pressures.

    Dehydration of Alcohols: Another method involves the dehydration of 2,5-dimethyl-2,5-hexanediol using acidic catalysts like sulfuric acid or phosphoric acid. The reaction is carried out at high temperatures to facilitate the removal of water and formation of the furan ring.

Industrial Production Methods:

    Biomass Conversion: Industrially, this compound can be produced from biomass-derived feedstocks.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,5-Dihydro-2,2-dimethylfuran can undergo oxidation reactions to form various products, including 2,5-dimethylfuran and 2,5-dihydroxy-2,2-dimethylfuran. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be further reduced to form fully saturated derivatives such as 2,5-dimethyl tetrahydrofuran using hydrogen gas and metal catalysts.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for the introduction of various functional groups. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium or nickel catalysts, elevated temperatures and pressures.

    Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride), solvents like dichloromethane or chloroform.

Major Products Formed:

    Oxidation: 2,5-Dimethylfuran, 2,5-Dihydroxy-2,2-dimethylfuran.

    Reduction: 2,5-Dimethyl tetrahydrofuran.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry:

    Building Block in Organic Synthesis: 2,5-Dihydro-2,2-dimethylfuran is used as a building block for the synthesis of more complex organic molecules.

Biology and Medicine:

    Potential Biofuel: Due to its high energy density and favorable combustion properties, this compound is being explored as a potential biofuel.

Industry:

    Polymer Production: The compound can be used in the production of polymers and resins.

Comparison with Similar Compounds

    2,5-Dimethylfuran: A closely related compound with similar chemical properties but lacking the dihydro structure.

    2,5-Dihydro-2,5-dimethoxyfuran: Another derivative of furan with methoxy groups at the 2 and 5 positions.

    2,5-Dihydrofuran: A simpler derivative of furan with a dihydro structure but without the methyl groups.

Uniqueness: 2,5-Dihydro-2,2-dimethylfuran is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical reactivity and physical properties. Its potential as a biofuel and its applications in organic synthesis and polymer production highlight its versatility and importance in various fields .

Properties

IUPAC Name

5,5-dimethyl-2H-furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6(2)4-3-5-7-6/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJBOLLYKNPLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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